2-Fluoro-4-nitrophenol

Catalog No.
S602918
CAS No.
403-19-0
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-nitrophenol

CAS Number

403-19-0

Product Name

2-Fluoro-4-nitrophenol

IUPAC Name

2-fluoro-4-nitrophenol

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H

InChI Key

ORPHLVJBJOCHBR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)O

Synonyms

2-fluoro-4-nitrophenol

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)O

Supramolecular Chemistry:

One area of research involving 2-Fluoro-4-nitrophenol (2-F-4-NP) lies in the field of supramolecular chemistry, which studies the interactions between molecules to form larger, organized structures. The study [] describes the formation of inclusion complexes between 2-F-4-NP and alpha-cyclodextrin, a cyclic sugar molecule known for its ability to encapsulate other molecules. This research suggests the potential use of 2-F-4-NP as a guest molecule in the design of supramolecular assemblies for various applications.

Crystallography:

The crystal structure of the aforementioned inclusion complex of 2-F-4-NP with alpha-cyclodextrin was determined using X-ray diffraction []. This technique allows researchers to visualize the arrangement of atoms within a crystal, providing valuable insights into the structure and interactions between molecules. The study of crystal structures can aid in understanding various phenomena, including material properties, drug delivery mechanisms, and chemical reactions.

2-Fluoro-4-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃ and a molecular weight of 157.10 g/mol. It is characterized by its solid state at room temperature, appearing as a white to light yellow powder or crystal. This compound is notable for its unique structure, which includes a fluorine atom and a nitro group attached to a phenolic ring. The compound is classified under the International Union of Pure and Applied Chemistry name as 2-fluoro-4-nitrobenzen-1-olate, and it has a CAS number of 403-19-0. Its melting point ranges from 118.0 to 121.0 °C, indicating its stability under standard conditions .

, primarily involving its functional groups:

  • Nitration: The compound can be synthesized through the nitration of 2-fluorophenol using concentrated nitric acid as the nitrating agent. This reaction requires careful control of conditions to avoid over-nitration .
  • Oxidation: Another synthesis method involves the oxidation of 2-fluoro-4-nitrosophenol using dilute nitric acid. This step is crucial in converting the nitrosophenol to the nitrophenol form .
  • Reactivity with Nucleophiles: The presence of the nitro group makes this compound susceptible to nucleophilic substitution reactions, where nucleophiles can attack the aromatic ring, leading to various derivatives.

Research indicates that 2-fluoro-4-nitrophenol exhibits biological activity that may include antimicrobial properties. Its toxicity profile shows that it can be harmful if ingested or if it comes into contact with skin, causing irritation and acute toxicity . Studies have suggested that compounds with similar structures may have applications in pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

The synthesis of 2-fluoro-4-nitrophenol can be achieved through various methods:

  • Nitration of 2-Fluorophenol: This method involves treating 2-fluorophenol with concentrated nitric acid under controlled conditions to introduce the nitro group.
  • Nitrosation followed by Oxidation: As described in patent literature, this two-step process starts with the nitrosation of 2-fluorophenol to form 2-fluoro-4-nitrosophenol, which is then oxidized using dilute nitric acid to yield 2-fluoro-4-nitrophenol. This method boasts high yields (up to 90%) and purity levels exceeding 99.5% .

2-Fluoro-4-nitrophenol has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique functional groups.
  • Chemical Research: The compound is used in chemical research for synthesizing other complex organic molecules.
  • Dyes and Pigments: Its structural properties allow it to be utilized in producing dyes and pigments for various industrial applications.

Interaction studies involving 2-fluoro-4-nitrophenol often focus on its reactivity with biological systems and other chemical entities:

  • Toxicity Assessments: Studies have highlighted its acute toxicity when ingested or inhaled, necessitating safety precautions during handling .
  • Reactivity Profiles: Research has explored how this compound interacts with nucleophiles and electrophiles in organic synthesis, providing insights into its potential reactivity in medicinal chemistry.

Several compounds share structural similarities with 2-fluoro-4-nitrophenol, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
2-FluorophenolC₆H₅FBasic phenolic structure, less reactive
4-NitrophenolC₆H₄N₂O₃Lacks fluorine; widely used as a reagent
3-Fluoro-4-nitrophenolC₆H₄FNO₃Different positioning of fluorine; unique reactivity
2-Chloro-4-nitrophenolC₆H₄ClN₂O₃Chlorine instead of fluorine; different physical properties

The uniqueness of 2-fluoro-4-nitrophenol lies in its combination of both fluorine and nitro groups on the aromatic ring, which influences its chemical behavior and potential applications in pharmaceuticals compared to similar compounds that lack one or both functional groups .

XLogP3

2.1

Melting Point

121.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

403-19-0

Wikipedia

2-Fluoro-4-nitrophenol

Dates

Modify: 2023-08-15

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